![molecular formula C18H19BrN4O2 B2800841 (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170050-84-6](/img/structure/B2800841.png)

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

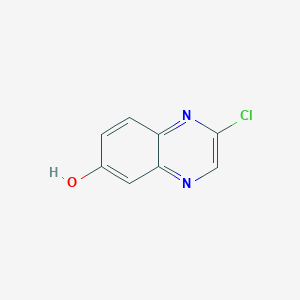

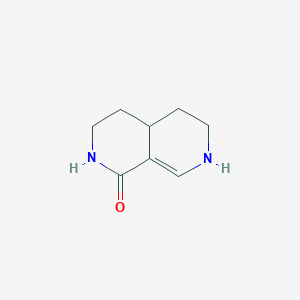

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, a benzimidazole, and a piperazine . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a bromofuran ring, a benzimidazole ring, and a piperazine ring. The benzimidazole and piperazine rings are connected by a methylene bridge, and the bromofuran ring is connected to the piperazine ring via a carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Scientific Research Applications

Antibacterial and Antifungal Properties

- The related compound 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol has been studied for its antibacterial activity towards various bacterial and fungal strains, suggesting potential antimicrobial applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

- Azole-containing piperazine derivatives, which are structurally related, have shown moderate to significant antibacterial and antifungal activities, indicative of their potential in antimicrobial treatments (Bulletin of The Korean Chemical Society, 2010).

Anti-mycobacterial Activity

- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a similar scaffold, have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (European journal of medicinal chemistry, 2016).

Antimicrobial and Cytotoxic Activities

- Piperazine derivatives have been evaluated for their antimicrobial and cytotoxic activities, with some compounds exhibiting significant effects, hinting at their potential use in antimicrobial therapies and cancer treatment (Medicinal Chemistry Research, 2011).

Antidiabetic Properties

- Piperazine derivatives, specifically 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, have shown potent antidiabetic effects in a rat model of diabetes, suggesting potential therapeutic applications in diabetes management (Journal of medicinal chemistry, 1999).

Anti-Inflammatory Activity

- Novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds have been synthesized and evaluated for anti-inflammatory activity, indicating potential use in treating inflammatory conditions (Asian Journal of Research in Chemistry, 2017).

Antioxidant and Antimicrobial Activities

- New derivatives like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have shown notable antioxidant and antimicrobial activities, offering insights into potential pharmacological applications (Egyptian Pharmaceutical Journal, 2012).

Corrosion Inhibition

- Benzimidazole derivatives, such as 2-(1-((piperazine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, have been studied for their corrosion inhibition properties, suggesting applications in protecting materials against corrosion (Journal of Molecular Liquids, 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMIYGWUYSWKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

amino}acetamide](/img/structure/B2800779.png)

![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)